molecular formula C13H8BrN3O B2962824 2-(4-Bromophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole CAS No. 1081133-08-5

2-(4-Bromophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole

Cat. No. B2962824
M. Wt: 302.131
InChI Key: ORSUOGSWJBBHJU-UHFFFAOYSA-N
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Description

“2-(4-Bromophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole” is a complex organic compound that contains several functional groups. It has a bromophenyl group, a pyridinyl group, and an oxadiazole ring. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of a bromophenyl group with a pyridinyl group, followed by the formation of the oxadiazole ring. This could potentially be achieved through a series of reactions including palladium-catalyzed cross-coupling and cyclization .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl and pyridinyl) and a heterocyclic oxadiazole ring. The bromine atom on the phenyl ring would be a significant feature, potentially acting as a good leaving group in certain reactions .


Chemical Reactions Analysis

Given the functional groups present in this compound, it could undergo a variety of chemical reactions. For example, the bromophenyl group could participate in nucleophilic aromatic substitution reactions, while the oxadiazole ring could potentially undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom could increase the compound’s molecular weight and polarity .

Scientific Research Applications

Electron-Transporting and Exciton-Blocking in OLEDs

2-(4-Bromophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole and its derivatives have been researched for their potential in organic light-emitting diodes (OLEDs). A study by (Shih et al., 2015) found that oxadiazole derivatives, including those similar to 2-(4-Bromophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole, exhibit high electron mobilities. They were effectively used as electron transporters and exciton blockers in OLEDs, leading to devices with reduced driving voltages, high efficiency, and minimal efficiency roll-off.

Oxygen-Sensing Applications

Research by (Pu et al., 2013) synthesized a Br-containing ligand of 2-(4-bromophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole for oxygen sensing. This compound, when used in a Re(I) complex, exhibited sensitivity towards oxygen. This property was utilized to create composite nanofibers with high sensitivity and short response times for oxygen detection, offering potential applications in environmental monitoring and medical diagnostics.

Synthesis of Hybrid Compounds

The compound has been used in the synthesis of various hybrid compounds with potential applications in different fields. (Kudelko et al., 2015) discussed the preparation of symmetrically substituted derivatives of 2,5-bis(4-arylphenyl)-1,3,4-oxadiazole from 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole. These compounds were analyzed for their spectral characteristics and electrochemical properties, indicating potential applications in material science.

Safety And Hazards

As with any chemical compound, handling “2-(4-Bromophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole” would require appropriate safety measures. The specific safety and hazard information would depend on various factors including the compound’s reactivity, toxicity, and environmental impact .

Future Directions

The future research directions for this compound could include exploring its potential applications in various fields, studying its reactivity towards different chemical reagents, and investigating its biological activity if it’s intended for use in medicinal chemistry .

properties

IUPAC Name

2-(4-bromophenyl)-5-pyridin-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O/c14-10-6-4-9(5-7-10)12-16-17-13(18-12)11-3-1-2-8-15-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSUOGSWJBBHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole

Citations

For This Compound
4
Citations
Z Yu-qing, C Xi - Synthetic Metals, 2015 - Elsevier
This paper reported a diamine ligand 2-(4-bromophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole (cited as BrPO for short) having a large conjugation chain and an electron-withdrawing group. …
Number of citations: 0 www.sciencedirect.com
W Pu, Z Lun, W Lisha, X Guangyang - Spectrochimica Acta Part A …, 2013 - Elsevier
In this paper, we synthesized a Br-containing ligand of 2-(4-bromophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole and its corresponding Re(I) complex. Their synthesis, characterization, single …
Number of citations: 5 www.sciencedirect.com
X Cui, HM Zhang - Spectrochimica Acta Part A: Molecular and …, 2014 - Elsevier
In this paper, a Br-containing diamine ligand of 2-(4-bromophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole (referred to as BrPO) and its corresponding Re(I) complex of Re(CO) 3 (BrPO)Br are …
Number of citations: 7 www.sciencedirect.com
YC Wu, XF Yang, L Hao - Sensors and Actuators B: Chemical, 2017 - Elsevier
In this paper, an oxadiazole ring was introduced into a diamine ligand so that its conjugation plane could be widened. Its Re(I) complex was developed for optical oxygen sensing. …
Number of citations: 9 www.sciencedirect.com

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